molecular formula C9H5ClFN B13663988 6-Chloro-3-fluoroisoquinoline

6-Chloro-3-fluoroisoquinoline

Cat. No.: B13663988
M. Wt: 181.59 g/mol
InChI Key: QOKSTNIMNVKZDW-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science . The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in pharmaceutical and material science applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown extraordinary potency as JAK2 inhibitors, which are involved in various signaling pathways . The presence of the chlorine and fluorine atoms enhances the compound’s ability to interact with these targets, leading to its biological effects.

Comparison with Similar Compounds

  • 6-Fluoroisoquinoline
  • 6-Chloroisoquinoline
  • 3-Fluoroisoquinoline

Comparison: 6-Chloro-3-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of these halogens can enhance the compound’s reactivity and specificity in biological systems, making it a more potent and versatile compound for various applications .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

6-chloro-3-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H

InChI Key

QOKSTNIMNVKZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)F

Origin of Product

United States

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